molecular formula C8H15N B1522379 8-Azabicyclo[5.2.0]nonane CAS No. 39872-95-2

8-Azabicyclo[5.2.0]nonane

Cat. No.: B1522379
CAS No.: 39872-95-2
M. Wt: 125.21 g/mol
InChI Key: JJVUJYHRYYMVMK-UHFFFAOYSA-N
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Description

8-Azabicyclo[520]nonane is a bicyclic organic compound with the molecular formula C8H15N It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[5.2.0]nonane typically involves intramolecular cyclization reactions. One common method starts with an amine diol precursor, which undergoes cyclization in the presence of trifluoroacetic acid to form the desired bicyclic structure . Another approach involves radical ring closure methods, which have been developed to improve the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The specific details of industrial methods are often proprietary, but they generally follow the principles of optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[5.2.0]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

8-Azabicyclo[5.2.0]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological pathways.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[5.2.0]nonane involves its interaction with molecular targets, such as receptors or enzymes. For example, derivatives of similar bicyclic compounds have been shown to act as positive allosteric modulators of AMPA receptors, enhancing receptor activity in a concentration-dependent manner . This interaction can modulate neurotransmission and has potential therapeutic implications for neurological disorders.

Comparison with Similar Compounds

8-Azabicyclo[5.2.0]nonane can be compared with other bicyclic compounds, such as:

The uniqueness of 8-Azabicyclo[52

Properties

IUPAC Name

8-azabicyclo[5.2.0]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7-6-9-8(7)5-3-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVUJYHRYYMVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNC2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311918
Record name 8-Azabicyclo[5.2.0]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39872-95-2
Record name 8-Azabicyclo[5.2.0]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39872-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[5.2.0]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions using diisobutylaluminium hydride (DIBAL-H) and sodium cyanoborohydride for different outcomes in ring opening. How does the choice of reducing agent influence the regioselectivity in this bicyclic system?

A1: The difference in regioselectivity arises from the distinct reducing properties and mechanisms of DIBAL-H and sodium cyanoborohydride. []

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